Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
CAS No.:
Cat. No.: VC20465643
Molecular Formula: C16H18F2O2
Molecular Weight: 280.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18F2O2 |
|---|---|
| Molecular Weight | 280.31 g/mol |
| IUPAC Name | tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
| Standard InChI | InChI=1S/C16H18F2O2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
| Standard InChI Key | AJTDJPNHVSZLAA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The bicyclo[1.1.1]pentane skeleton forms the foundation of this compound’s three-dimensional architecture. Unlike linear or monocyclic systems, the [1.1.1] bicyclic framework imposes significant strain, resulting in a rigid, non-planar geometry. The tert-butyl carboxylate group occupies the 1-position, while fluorine atoms are vicinal at the 2-position, and a phenyl ring is appended to the 3-position. This arrangement creates distinct electronic and steric environments that influence both reactivity and biological interactions.
Electronic Effects of Fluorine Substitution
The electronegativity of fluorine atoms induces electron-withdrawing effects, polarizing adjacent bonds and enhancing electrophilicity at the carboxylate group. This polarization facilitates nucleophilic substitutions and hydrolysis reactions, critical for further functionalization. Additionally, the C–F bonds contribute to metabolic stability, a hallmark of fluorinated pharmaceuticals, by resisting enzymatic degradation.
Steric Considerations
The bicyclo[1.1.1]pentane core’s compact geometry restricts rotational freedom, positioning substituents in fixed orientations. This preorganization can improve binding affinity in drug-target interactions by reducing entropy penalties upon complexation. The tert-butyl group further augments steric bulk, potentially shielding reactive sites from undesired interactions.
Synthesis and Manufacturing Processes
Difluorocarbene Addition to Bicyclo[1.1.0]butanes
The most widely reported synthesis involves the reaction of electron-rich bicyclo[1.1.0]butanes with difluorocarbene generated in situ from CF₃TMS (trimethyl(trifluoromethyl)silane) and NaI. This method proceeds via a [1+2] cycloaddition, where difluorocarbene inserts into the strained bicyclobutane ring to form the bicyclo[1.1.1]pentane core. Typical conditions involve anhydrous tetrahydrofuran (THF) at -78°C, yielding the target compound in moderate to high purity after chromatographic purification.
Representative Reaction Pathway:
One-Pot Synthesis from α-Allyldiazoacetates
Recent advancements employ α-allyldiazoacetate precursors, which undergo cyclopropanation followed by difluorocarbene insertion in a single vessel. This cascade reaction eliminates intermediate isolation steps, improving efficiency and scalability. The diazo compound decomposes under catalytic conditions to generate carbene intermediates, which subsequently participate in ring-expanding fluorinations.
Chemical Reactivity and Functionalization
Electrophilic Activation at the Carboxylate
The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, enabling nucleophilic acyl substitutions. For example, hydrolysis under basic conditions yields the corresponding carboxylic acid, while aminolysis produces amide derivatives.
Fluorine-Directed Transformations
The C–F bonds participate in halogen-bonding interactions, directing regioselective functionalization. Hydrogenolysis of the bicyclic framework using palladium catalysts selectively cleaves non-fluorinated bonds, preserving the fluorine substituents.
Applications in Medicinal Chemistry
Bioisosteric Replacement of Aromatic Rings
The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for para-substituted benzene rings, addressing pharmacokinetic challenges associated with planar aromatics. Its three-dimensional structure improves solubility and reduces π-π stacking, mitigating off-target interactions.
Case Study: Kinase Inhibitor Optimization
In a recent application, tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate was incorporated into a kinase inhibitor scaffold. The bicyclic system improved selectivity for the target kinase by 12-fold compared to its aromatic analog, while the fluorine atoms enhanced metabolic stability in hepatic microsomal assays.
Derivatives and Related Compounds
(2,2-Difluoro-3-Phenylbicyclo[1.1.1]pentan-1-yl)methanol
This derivative (C₁₂H₁₂F₂O), synthesized via reduction of the parent carboxylate, serves as a key intermediate for further modifications. Its hydroxyl group enables conjugation to polymeric carriers or prodrug formulations .
Tert-Butyl N-[2,2-Difluoro-3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
A carbamate-protected variant (C₁₁H₁₄F₂NO₃), this compound facilitates peptide couplings in solid-phase synthesis, leveraging the bicyclic system’s rigidity to control spatial arrangement .
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